2-Iodo-3-(trifluoromethyl)benzonitrile
Overview
Description
2-Iodo-3-(trifluoromethyl)benzonitrile is a biochemical used for proteomics research . It has a molecular formula of C8H3F3IN and a molecular weight of 297.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitrile (C#N) group, a trifluoromethyl (CF3) group, and an iodine atom attached to it .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 297.02 .Scientific Research Applications
Selective Continuous Flow Iodination
"2-Iodo-3-(trifluoromethyl)benzonitrile" is used in selective continuous flow iodination processes. Dunn et al. (2018) describe the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions. This method emphasizes the regioselective iodination, showcasing the compound's role in synthesizing regioisomeric structures with potential applications in pharmaceuticals and agrochemicals (Dunn et al., 2018).
Electrophilic Trifluoromethylation
The compound is involved in rhenium-catalyzed electrophilic trifluoromethylation reactions. Mejía and Togni (2012) explored the use of methyltrioxorhenium in catalyzing the direct electrophilic trifluoromethylation of aromatic compounds, demonstrating its utility in introducing trifluoromethyl groups to arenes and heteroarenes, a critical modification in drug design due to the bioisosteric properties of CF3 groups (Mejía & Togni, 2012).
Synthesis of Oxazoles
In the synthesis of heterocyclic compounds, "this compound" serves as a precursor for creating tetrahydrofuro[2,3-d]oxazoles, which are further converted into oxazoles. These transformations are essential for generating cores of pharmaceuticals, highlighting the compound's versatility in synthesizing complex heterocyclic structures (Ohura et al., 2017).
High Voltage Lithium Ion Battery Additive
"this compound" derivatives find applications in energy storage technologies. Huang et al. (2014) reported the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for enhancing the cyclic stability of high voltage lithium ion batteries. This application showcases the potential of fluorinated benzonitriles in improving the performance and durability of energy storage devices (Huang et al., 2014).
Radical Chemistry and Atom-Transfer Reactions
The chemistry of hypervalent iodine compounds, including those derived from "this compound," is extensively explored for their radical reactivity and atom-transfer capabilities. Wang and Studer (2017) highlight the utility of hypervalent iodine(III) compounds in constructing C–CF3, C–N3, C–CN, and other valuable bonds, underpinning the significance of these reagents in modern synthetic organic chemistry (Wang & Studer, 2017).
Mechanism of Action
Target of Action
The primary targets of 2-Iodo-3-(trifluoromethyl)benzonitrile are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound is used in proteomics research, suggesting it may interact with proteins or enzymes in some capacity . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways
Result of Action
As a biochemical used in proteomics research , it may have effects at the molecular and cellular level, but specific results of its action are currently unknown.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate personal protective equipment and used only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-Iodo-3-(trifluoromethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . This compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The interactions of this compound with enzymes and proteins can alter their activity, potentially inhibiting or activating specific biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that influence their function . This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, potentially causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall biochemical activity of this compound and its impact on cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of the compound within specific cellular compartments can influence its biochemical activity. For instance, the presence of this compound in the nucleus may affect gene expression, while its accumulation in the cytoplasm can modulate metabolic pathways.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Alternatively, this compound may be found in the endoplasmic reticulum, affecting protein synthesis and folding.
Properties
IUPAC Name |
2-iodo-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUFWPQURMBLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650227 | |
Record name | 2-Iodo-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905600-49-9 | |
Record name | 2-Iodo-3-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905600-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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